2-Benzothiazolethiol-d4

Description

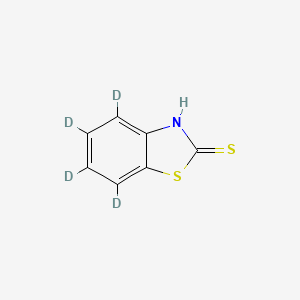

Structure

3D Structure

Propriétés

IUPAC Name |

4,5,6,7-tetradeuterio-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIWHUQXZSMYRE-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=S)S2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Benzothiazolethiol-d4 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of 2-Benzothiazolethiol-d4. This deuterated analog of 2-Mercaptobenzothiazole (B37678) (MBT) is a crucial tool in various research and development settings, particularly in pharmacokinetic and metabolic studies where it serves as a stable isotope-labeled internal standard.

Chemical Structure and Properties

2-Benzothiazolethiol-d4, also known as 2-Mercaptobenzothiazole-d4 or MBT-d4, is a deuterated form of the vulcanization accelerator and bioactive compound, 2-Mercaptobenzothiazole. The deuteration occurs on the benzene (B151609) ring, which provides a distinct mass difference for mass spectrometry-based analytical methods without significantly altering its chemical properties.

The chemical structure of 2-Benzothiazolethiol-d4 is characterized by a benzothiazole (B30560) core with a thiol group at the 2-position and deuterium (B1214612) atoms replacing the hydrogen atoms on the benzene ring.[1][2] It exists in tautomeric equilibrium between the thiol and thione forms.[3]

Below is a diagram illustrating the chemical structure and its tautomeric forms.

Caption: Chemical structure and tautomerism of 2-Benzothiazolethiol-d4.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 2-Benzothiazolethiol-d4 and its non-deuterated analog, 2-Mercaptobenzothiazole.

Table 1: Properties of 2-Benzothiazolethiol-d4

| Property | Value | Source |

| Molecular Formula | C₇D₄HNS₂ | [1][2] |

| Molecular Weight | 171.28 g/mol | [1][2] |

| CAS Number | 1346598-64-8 | [1][2] |

| Appearance | Neat | [1] |

| Purity | >95% (HPLC) | [4] |

| Storage Temperature | -20°C | [4] |

| SMILES | [2H]c1c([2H])c([2H])c2sc(=S)[nH]c2c1[2H] | [1] |

| InChI | InChI=1S/C7H5NS2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)/i1D,2D,3D,4D | [1] |

Table 2: Properties of 2-Mercaptobenzothiazole (Non-deuterated)

| Property | Value | Source |

| Molecular Formula | C₇H₅NS₂ | [5] |

| Molecular Weight | 167.25 g/mol | [5] |

| CAS Number | 149-30-4 | [5] |

| Appearance | Pale yellow, crystalline substance | [3] |

| Melting Point | 180.2 - 181.7 °C | [3] |

| Boiling Point | Decomposes above 260 °C | [3] |

| Density | 1.42 g/cm³ (at 20°C) | [3] |

| Solubility in Water | Sparingly soluble | [4] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and chloroform | [4] |

Experimental Protocols

Proposed Synthesis of 2-Benzothiazolethiol-d4

Step 1: Synthesis of 2-Amino-3,4,5,6-tetradeuteriothiophenol

A potential method for the deuteration of anilines involves acid-catalyzed hydrogen-deuterium exchange.

-

Materials: 2-Aminothiophenol (B119425), Deuterium oxide (D₂O), Deuterated sulfuric acid (D₂SO₄).

-

Procedure:

-

2-Aminothiophenol is dissolved in an excess of D₂O.

-

A catalytic amount of D₂SO₄ is added to the solution.

-

The mixture is heated under reflux for an extended period to allow for the exchange of aromatic protons with deuterium. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.

-

Upon completion, the reaction mixture is cooled, and the deuterated product is neutralized with a suitable base (e.g., NaOD in D₂O) and extracted with an organic solvent.

-

The solvent is removed under reduced pressure to yield 2-Amino-3,4,5,6-tetradeuteriothiophenol.

-

Step 2: Cyclization to form 2-Benzothiazolethiol-d4

The cyclization of 2-aminothiophenol with carbon disulfide is a common method for synthesizing 2-mercaptobenzothiazole.

-

Materials: 2-Amino-3,4,5,6-tetradeuteriothiophenol, Carbon disulfide (CS₂), a suitable base (e.g., sodium hydroxide).

-

Procedure:

-

2-Amino-3,4,5,6-tetradeuteriothiophenol is dissolved in a suitable solvent, such as ethanol.

-

An equimolar amount of carbon disulfide and a base are added to the solution.

-

The reaction mixture is heated under reflux.

-

After cooling, the product is precipitated by acidification with a mineral acid.

-

The resulting solid, 2-Benzothiazolethiol-d4, is collected by filtration, washed with water, and purified by recrystallization.

-

Analytical Method: Quantification of 2-Mercaptobenzothiazole in Urine using LC-MS/MS

2-Benzothiazolethiol-d4 is commonly used as an internal standard for the accurate quantification of 2-Mercaptobenzothiazole (MBT) in biological matrices. The following is a summary of a typical LC-MS/MS method.

-

Sample Preparation:

-

Urine samples are spiked with a known concentration of 2-Benzothiazolethiol-d4 as an internal standard.

-

The samples undergo enzymatic hydrolysis to release conjugated MBT.

-

The hydrolyzed samples are then subjected to solid-phase extraction (SPE) for cleanup and concentration.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): The extracted samples are injected into a reverse-phase HPLC column (e.g., C18) for chromatographic separation. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier (e.g., formic acid) is typically used.

-

Tandem Mass Spectrometry (MS/MS): The eluent from the LC is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are detected using Multiple Reaction Monitoring (MRM).

-

Mass Transitions:

-

2-Mercaptobenzothiazole (MBT): m/z 168 → 135

-

2-Benzothiazolethiol-d4 (Internal Standard): m/z 172 → 139

-

-

-

The following diagram illustrates the general workflow for this analytical method.

Caption: Workflow for the quantification of 2-Mercaptobenzothiazole in urine.

Biological Activity and Applications

While 2-Benzothiazolethiol-d4 is primarily used as an analytical standard, its non-deuterated counterpart, 2-Mercaptobenzothiazole (MBT), exhibits a wide range of biological activities. It is important to note that the specific effects of deuteration on these activities have not been extensively studied, but the general biological profile of MBT provides a valuable context.

Derivatives of 2-mercaptobenzothiazole have been reported to possess various pharmacological properties, including:

-

Antimicrobial and Antifungal Activity: MBT and its derivatives have shown efficacy against various bacteria and fungi.

-

Enzyme Inhibition: These compounds can act as inhibitors for several enzymes, such as monoamine oxidase and heat shock protein 90.

-

Anti-inflammatory and Antitumor Activities: Some derivatives have demonstrated anti-inflammatory and antitumor properties in preclinical studies.

The mechanism of action for these activities often involves the interaction of the benzothiazole core and the reactive thiol group with biological macromolecules.

In drug development, the primary application of 2-Benzothiazolethiol-d4 is in pharmacokinetic studies. By using it as an internal standard, researchers can accurately measure the concentration of the parent drug (MBT or its derivatives) in biological fluids and tissues over time. This is essential for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The use of a stable isotope-labeled standard like 2-Benzothiazolethiol-d4 minimizes analytical variability and improves the accuracy and precision of the results.

The following diagram depicts a simplified logical relationship of how 2-Benzothiazolethiol-d4 is utilized in drug development.

Caption: Role of 2-Benzothiazolethiol-d4 in drug development.

Conclusion

2-Benzothiazolethiol-d4 is an indispensable tool for researchers and scientists in the fields of analytical chemistry, drug metabolism, and pharmacokinetics. Its stable isotope label allows for precise and accurate quantification of 2-Mercaptobenzothiazole and its derivatives in complex biological matrices. While the biological activities of the deuterated form itself are not well-documented, the extensive pharmacological profile of the non-deuterated parent compound suggests a wide range of potential applications for benzothiazole-based compounds in drug discovery. This technical guide provides a foundational understanding of the chemical properties, synthesis, analysis, and applications of 2-Benzothiazolethiol-d4 to support its effective use in a research and development setting.

References

- 1. rsc.org [rsc.org]

- 2. University of Ottawa NMR Facility Blog: 13C NMR of "Perdeuterated" Solvents [u-of-o-nmr-facility.blogspot.com]

- 3. diva-portal.org [diva-portal.org]

- 4. WO1999032440A1 - Method for preparing aromatic thiols and derivatives, reagents, intermediate products and method for obtaining them - Google Patents [patents.google.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

An In-Depth Technical Guide to the Synthesis and Purification of 2-Benzothiazolethiol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Benzothiazolethiol-d4 (2-MBT-d4), a deuterated isotopic analog of the widely used industrial chemical 2-mercaptobenzothiazole. Due to its utility as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based biomonitoring and environmental studies, a reliable source of high-purity 2-MBT-d4 is essential. This document outlines a plausible synthetic route, detailed experimental protocols, purification methods, and characterization data.

Introduction

2-Benzothiazolethiol-d4 is a stable isotope-labeled version of 2-mercaptobenzothiazole, with four deuterium (B1214612) atoms incorporated into the benzene (B151609) ring. This isotopic labeling makes it an ideal internal standard for analytical methods, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass. The non-deuterated compound, 2-mercaptobenzothiazole, is a high-production-volume chemical primarily used as a vulcanization accelerator in the rubber industry. It is also found in fungicides and as a corrosion inhibitor. Its prevalence has led to concerns about human exposure and environmental contamination, necessitating sensitive and accurate analytical methods for its detection, for which 2-MBT-d4 is a critical component.

Synthesis of 2-Benzothiazolethiol-d4

The synthesis of 2-Benzothiazolethiol-d4 is not widely published in peer-reviewed literature, as it is primarily produced commercially as an analytical standard. However, a robust synthetic route can be adapted from the well-established industrial synthesis of 2-mercaptobenzothiazole, which involves the high-pressure reaction of aniline (B41778) with carbon disulfide and sulfur. By substituting the starting aniline with its deuterated counterpart, aniline-d5, the desired deuterated product can be obtained.

The overall reaction is as follows:

C₆D₅NH₂ + CS₂ + S → C₇HD₄NS₂ + H₂S

Caption: General reaction scheme for the synthesis of 2-Benzothiazolethiol-d4.

Proposed Experimental Protocol

This protocol is adapted from established industrial processes for the synthesis of the non-deuterated analog.

Materials and Reagents:

-

Aniline-d5 (C₆D₅NH₂)

-

Carbon disulfide (CS₂)

-

Sulfur (S)

-

High-pressure autoclave reactor

Procedure:

-

Charging the Reactor: In a high-pressure autoclave reactor, combine aniline-d5, carbon disulfide, and sulfur. A typical molar ratio is approximately 1:1.3:1 of aniline-d5:carbon disulfide:sulfur.

-

Reaction Conditions: Seal the reactor and heat the mixture to a temperature of 240-250 °C. The reaction is carried out under the autogenous pressure generated by the reactants and the hydrogen sulfide (B99878) byproduct, which can reach up to 10 MPa.

-

Reaction Time: Maintain the reaction at the target temperature and pressure for approximately 2-4 hours.

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to below 100 °C. Carefully vent the hydrogen sulfide gas into a scrubber containing a sodium hydroxide (B78521) solution.

-

Product Isolation: The crude product, a molten mixture at reaction temperature, will solidify upon cooling. The crude 2-Benzothiazolethiol-d4 can then be collected from the reactor.

Purification of 2-Benzothiazolethiol-d4

The crude product from the synthesis contains unreacted starting materials and various byproducts. A common and effective method for purification involves dissolution in an alkaline solution, filtration of insoluble impurities, and subsequent reprecipitation with acid.

Experimental Protocol for Purification

Materials and Reagents:

-

Crude 2-Benzothiazolethiol-d4

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Filtration apparatus

Procedure:

-

Dissolution in Base: Dissolve the crude 2-Benzothiazolethiol-d4 in an aqueous solution of sodium hydroxide (e.g., 5-10% w/v). The thiol group deprotonates to form the water-soluble sodium salt.

-

Filtration: Filter the alkaline solution to remove any insoluble impurities.

-

Reprecipitation: Slowly add hydrochloric acid (e.g., 10-20% v/v) to the filtrate with stirring. This will protonate the thiolate, causing the purified 2-Benzothiazolethiol-d4 to precipitate out of the solution.

-

Isolation and Washing: Collect the precipitated product by filtration. Wash the solid with deionized water until the washings are neutral to remove any residual acid and salts.

-

Drying: Dry the purified product under vacuum to yield 2-Benzothiazolethiol-d4 as a pale yellow solid.

Data Presentation

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₇D₄HNS₂ |

| Molecular Weight | 171.28 g/mol |

| CAS Number | 1346598-64-8 |

| Appearance | Pale yellow solid |

| Purity (Commercial) | >95% (HPLC) |

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the known data for the non-deuterated 2-mercaptobenzothiazole.

| Data Type | Predicted Observations |

| ¹H NMR | A broad singlet corresponding to the N-H proton. The aromatic region will be devoid of signals due to the deuteration of the benzene ring. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the thiazole (B1198619) ring. The signals for the deuterated benzene carbons will be significantly attenuated or absent, and may show splitting due to C-D coupling. |

| Mass Spectrometry | The molecular ion peak [M]⁺˙ is expected at m/z 171. The fragmentation pattern would be similar to the non-deuterated analog, but with fragments containing the deuterated ring shifted by +4 mass units. |

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the workflow for the synthesis and purification of 2-Benzothiazolethiol-d4.

Caption: Workflow for the synthesis and purification of 2-Benzothiazolethiol-d4.

Logical Relationship of Key Steps

The following diagram outlines the logical progression and rationale behind the key stages of the process.

Caption: Logical flow of the synthesis and application of 2-Benzothiazolethiol-d4.

Conclusion

This technical guide provides a detailed, albeit inferred, protocol for the synthesis and purification of 2-Benzothiazolethiol-d4. By adapting established industrial methods for the non-deuterated analog, a reliable and high-purity source of this essential internal standard can be produced. The provided workflows and data tables offer a valuable resource for researchers and scientists in the fields of analytical chemistry, environmental science, and drug development who require this compound for their studies. It is important to note that the proposed high-pressure synthesis should only be attempted by trained professionals with appropriate safety equipment and facilities.

2-Mercaptobenzothiazole vs 2-Benzothiazolethiol-d4

An In-depth Technical Guide to 2-Mercaptobenzothiazole (B37678) and its Deuterated Analog, 2-Benzothiazolethiol-d4

Executive Summary: This whitepaper provides a comprehensive technical comparison between 2-Mercaptobenzothiazole (MBT), a widely used industrial chemical, and its stable isotope-labeled (SIL) counterpart, 2-Benzothiazolethiol-d4 (MBT-d4). While structurally and biologically similar, their key difference lies in the isotopic composition, which imparts a distinct mass difference. This distinction makes MBT-d4 an indispensable tool in analytical chemistry, particularly for the precise quantification of MBT in complex matrices using isotope dilution mass spectrometry. This guide details their physicochemical properties, spectroscopic differences, core applications, and relevant experimental protocols for researchers, scientists, and professionals in drug development and analytical science.

Introduction

2-Mercaptobenzothiazole (MBT) is an organosulfur compound primarily recognized for its role as a vulcanization accelerator in the rubber industry.[1][2] It is also used as a corrosion inhibitor, a biocide, and an intermediate in the synthesis of other chemicals.[3][4] Structurally, MBT exists in tautomeric forms, with the thione form being predominant over the thiol form in both solution and solid states.[5][6]

2-Benzothiazolethiol-d4 (MBT-d4) is the deuterated analog of MBT, where the four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium (B1214612) atoms.[7] This isotopic substitution results in a molecule that is chemically and functionally almost identical to MBT but has a higher molecular weight. This property is crucial for its primary application as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate determination of MBT in various environmental and biological samples.[8][9] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar matrix effects, correcting for variability during sample preparation and analysis.[10]

Physicochemical Properties

The fundamental properties of MBT and MBT-d4 are nearly identical, with the exception of their molecular weight, which is a direct consequence of deuterium substitution.

| Property | 2-Mercaptobenzothiazole (MBT) | 2-Benzothiazolethiol-d4 (MBT-d4) | Reference(s) |

| Molecular Formula | C₇H₅NS₂ | C₇D₄HNS₂ | [2][7] |

| Molar Mass | 167.24 g·mol⁻¹ | 171.28 g·mol⁻¹ | [5][7] |

| Appearance | Pale yellow crystalline solid with a characteristic odor | Neat (form may vary) | [3][6][7] |

| Melting Point | 177–181 °C | Not specified (expected to be similar to MBT) | [3][5] |

| Water Solubility | Poorly soluble (~117 mg/L at 20°C) | Not specified (expected to be similar to MBT) | [6][11] |

| log Kow (Octanol/Water) | 2.41 - 2.42 | Not specified (expected to be similar to MBT) | [4][12] |

| pKa | ~7.0 | Not specified (expected to be similar to MBT) | [4][12] |

Spectroscopic and Analytical Characterization

The key analytical differences between MBT and MBT-d4 are observed in mass spectrometry and NMR spectroscopy, stemming directly from the mass difference and the magnetic properties of deuterium versus hydrogen.

Mass Spectrometry

In mass spectrometry, MBT-d4 is easily distinguished from MBT by a mass shift of +4 Da. This clear separation is fundamental to its use in isotope dilution methods.

| Spectrometric Data | 2-Mercaptobenzothiazole (MBT) | 2-Benzothiazolethiol-d4 (MBT-d4) | Reference(s) |

| Exact Mass [M-H]⁻ | 165.9791 | 169.9991 (Calculated) | [13] |

| Key EI Fragments (m/z) | 167 (M⁺), 135, 108, 69 | 171 (M⁺), 139, 112, 73 (Expected) | [14] |

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

In the ¹H NMR spectrum of MBT, signals corresponding to the four protons on the benzene ring are clearly visible in the aromatic region.[15][16] For MBT-d4, these signals are absent due to the substitution with deuterium, leading to a significantly simplified spectrum.

| Spectral Data | 2-Mercaptobenzothiazole (MBT) | 2-Benzothiazolethiol-d4 (MBT-d4) | Reference(s) |

| ¹H NMR Signals (ppm) | Aromatic protons (δ ~7.3-7.7), SH/NH proton (variable) | SH/NH proton (variable) | [15][16] |

Core Application: Isotope Dilution Mass Spectrometry

The primary and most critical application of MBT-d4 is as an internal standard for the quantification of MBT. The workflow below illustrates a typical analytical procedure for determining MBT concentrations in a biological sample like urine.

Caption: Workflow for MBT quantification using MBT-d4 internal standard.

Experimental Protocols

Synthesis of 2-Mercaptobenzothiazole

The industrial synthesis of MBT is typically achieved by reacting aniline, carbon disulfide, and sulfur at high temperature and pressure.[4][5]

-

Reactants: Aniline, carbon disulfide (CS₂), and elemental sulfur (S).

-

Reaction Vessel: A high-pressure stainless steel autoclave.

-

Procedure:

-

Charge the autoclave with aniline, carbon disulfide, and sulfur.[17]

-

Heat the mixture to approximately 240-250 °C and increase the pressure to around 10 MPa.[17]

-

The reaction proceeds via the formation of intermediates, ultimately yielding 2-Mercaptobenzothiazole and hydrogen sulfide (B99878) (H₂S) as a byproduct.[5]

-

The reaction equation is: C₆H₅NH₂ + CS₂ + S → C₆H₄(NH)SC=S + H₂S.[5]

-

-

Purification:

-

After cooling, the crude product is purified. A common method involves dissolving the product in a basic aqueous solution (e.g., sodium hydroxide) to form the sodium salt of MBT, which removes organic impurities.[4]

-

The MBT is then re-precipitated by adding a strong acid.[4]

-

The resulting solid is filtered, washed, and dried.

-

Quantitative Analysis of MBT in Urine via LC-MS/MS

This protocol outlines the determination of total MBT in human urine, adapted from established biomonitoring methods.[8][9]

-

Materials and Reagents:

-

Urine sample.

-

2-Benzothiazolethiol-d4 (MBT-d4) internal standard solution.

-

β-glucuronidase/arylsulfatase enzyme solution for hydrolysis.

-

Ammonium (B1175870) acetate (B1210297) buffer (pH 6.5).[18]

-

Extraction solvent (e.g., ethyl acetate).

-

LC-MS grade acetonitrile (B52724) and water with formic acid.

-

-

Sample Preparation:

-

Pipette 1 mL of urine into a glass tube.

-

Add 50 µL of the MBT-d4 internal standard solution.

-

Add 500 µL of ammonium acetate buffer.

-

Add 10 µL of β-glucuronidase/arylsulfatase.

-

Vortex and incubate the mixture (e.g., at 37 °C for 2-4 hours) to hydrolyze conjugated MBT metabolites.[8][9]

-

After incubation, perform liquid-liquid extraction by adding 2 mL of ethyl acetate, vortexing, and centrifuging.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).

-

-

LC-MS/MS Conditions:

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[13]

-

Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Ionization Mode: Electrospray Ionization (ESI), typically positive or negative mode.[9][13]

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

-

Monitor the transition for MBT (e.g., [M+H]⁺ m/z 168 → 135).

-

Monitor the transition for MBT-d4 (e.g., [M+H]⁺ m/z 172 → 139).

-

-

-

Quantification:

-

Generate a calibration curve using standards with known MBT concentrations and a fixed concentration of MBT-d4.

-

Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.

-

Determine the concentration of MBT in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Biological Activity and Metabolism

MBT exhibits moderate acute toxicity and is a known contact allergen, capable of causing skin sensitization.[11][19][20] It has been classified by the World Health Organization as probably carcinogenic to humans (Group 2A).[5][20] The biological properties of MBT-d4 are presumed to be identical to those of MBT, as the kinetic isotope effect from deuterium substitution on the aromatic ring is not expected to significantly alter its toxicological or metabolic profile.

The metabolism of MBT has been studied in microorganisms. For instance, Rhodococcus rhodochrous can biodegrade MBT through a newly identified pathway.[1][15] This bacterium transforms MBT into several metabolites, initiating a process that can lead to partial mineralization.[21]

Caption: Postulated metabolic pathway of MBT in Rhodococcus rhodochrous.[1][22]

Conclusion

2-Mercaptobenzothiazole and 2-Benzothiazolethiol-d4 are distinguished not by their chemical reactivity or biological function, but by their isotopic composition. While MBT is the compound of interest due to its widespread use and potential for human exposure, MBT-d4 serves as a critical analytical tool. Its +4 Da mass difference enables its use as a highly effective internal standard in isotope dilution mass spectrometry, allowing for the accurate, precise, and reliable quantification of MBT in complex samples. This technical guide underscores the synergistic relationship between a parent compound and its stable isotope-labeled analog, a cornerstone of modern analytical and environmental chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. atamankimya.com [atamankimya.com]

- 3. 2-MERCAPTOBENZOTHIAZOLE (MBT) - Ataman Kimya [atamanchemicals.com]

- 4. certifico.com [certifico.com]

- 5. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 6. www2.mst.dk [www2.mst.dk]

- 7. 2-Benzothiazolethiol-d4 | CymitQuimica [cymitquimica.com]

- 8. series.publisso.de [series.publisso.de]

- 9. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Mercaptobenzothiazole | 149-30-4 [chemicalbook.com]

- 12. manavchem.com [manavchem.com]

- 13. massbank.eu [massbank.eu]

- 14. 2-Mercaptobenzothiazole [webbook.nist.gov]

- 15. Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Mercaptobenzothiazole(149-30-4) 1H NMR spectrum [chemicalbook.com]

- 17. mdpi.com [mdpi.com]

- 18. Comprehensive monitoring of a special mixture of prominent endocrine disrupting chemicals in human urine using a carefully adjusted hydrolysis of conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. series.publisso.de [series.publisso.de]

- 20. redox.com [redox.com]

- 21. Metabolism of 2-mercaptobenzothiazole by Rhodococcus rhodochrous - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]

Technical Guide: 2-Benzothiazolethiol-d4 for Research Applications

This technical guide provides an in-depth overview of 2-Benzothiazolethiol-d4 (MBT-d4), a deuterated analogue of 2-Mercaptobenzothiazole (MBT). Primarily utilized as an internal standard in analytical chemistry, MBT-d4 is crucial for the accurate quantification of MBT in complex biological matrices. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, commercial availability, and application in validated experimental protocols.

Core Compound Properties

2-Benzothiazolethiol-d4 is a stable isotope-labeled version of 2-Mercaptobenzothiazole, a widely used rubber vulcanization accelerator. The incorporation of four deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled analyte and compensates for matrix effects and variations in sample processing.

Quantitative Data Summary

The physical and chemical properties of 2-Benzothiazolethiol-d4 are summarized below. Data is aggregated from various commercial suppliers and technical data sheets.

| Property | Value | Citations |

| Chemical Name | 2-Benzothiazolethiol-phenyl-d4 | [1] |

| Synonyms | 2-MBT-d4, 2-Mercaptobenzothiazole-d4 | [2][3] |

| CAS Number | 1346598-64-8 | [1][2][4][5] |

| Unlabeled CAS Number | 149-30-4 | [1] |

| Molecular Formula | C₇D₄HNS₂ | [1][5] |

| Molecular Weight | 171.28 g/mol | [1][2][5] |

| Appearance | Neat, Yellow to Orange Solid | [1][2][5] |

| Purity | >95% (HPLC) | [1] |

| Isotopic Enrichment | ≥98% Deuterium | |

| Storage Temperature | -20°C or 2-8°C (Refrigerator) | [1][2] |

Commercial Suppliers

2-Benzothiazolethiol-d4 is available from several specialized chemical suppliers who provide reference standards and isotopically labeled compounds for research and development.

| Supplier | Product Code (Example) | Pack Sizes (Examples) | Citations |

| LGC Standards | TRC-B206652 | 5 mg, 50 mg | [1] |

| Pharmaffiliates | PA STI 010870 | Inquire | [2] |

| Clinivex | Inquire | Inquire | [4] |

| CymitQuimica (TRC Brand) | TR-B206652 | 5 mg, 50 mg | [5] |

| US Biological Life Sciences | Inquire | 10 mg | [3] |

| Alfa Chemistry | Inquire | Inquire | |

| MedChemExpress | HY-W653751S1 | Inquire | |

| ChemicalBook (Marketplace) | Multiple | Multiple |

Note: Availability, product codes, and pack sizes are subject to change. Please consult the respective supplier's website for current information.

Experimental Protocol: Biomonitoring of MBT in Human Urine

The following protocol is a detailed methodology for the quantification of total 2-Mercaptobenzothiazole (MBT) in human urine using 2-Benzothiazolethiol-d4 as an internal standard (ISTD). This method is based on the high-throughput LC-MS/MS procedure developed by Gries et al. (2015) and is suitable for assessing human exposure to MBT.[6]

Reagents and Solutions

-

Acetonitrile (B52724) (ACN) , HPLC or LC-MS grade

-

Glacial Acetic Acid

-

Formic Acid

-

β-glucuronidase (from E. coli)

-

Ultrapure Water

-

Ammonium Acetate Buffer (pH 6.5): Dissolve 38.5 g of ammonium acetate in ~250 mL of ultrapure water. Adjust the pH to 6.5 using glacial acetic acid. Transfer quantitatively to a 500 mL volumetric flask and make up to the mark with ultrapure water.

-

Formic Acid Solution (1%): Add 10 mL of formic acid to ~700 mL of ultrapure water in a 1000 mL volumetric flask. Mix thoroughly and make up to the mark with ultrapure water.

Standard Preparation

-

ISTD Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Benzothiazolethiol-d4 into a 10 mL volumetric flask. Dissolve and make up to the mark with acetonitrile.

-

ISTD Spiking Solution (10 µg/mL): Pipette 100 µL of the ISTD stock solution into a 10 mL volumetric flask and make up to the mark with acetonitrile. Store solutions at 4°C; stable for approximately four weeks.

-

MBT Calibration Standards: Prepare a stock solution of unlabeled MBT (1 mg/mL) in acetonitrile. Perform serial dilutions in acetonitrile and then spike into pooled, MBT-free urine to create calibration standards covering the desired analytical range (e.g., 1-100 µg/L). Process these standards in the same manner as the unknown samples.

Sample Preparation & Enzymatic Hydrolysis

-

Thaw frozen urine samples at room temperature and mix thoroughly.

-

Pipette a 0.5 mL aliquot of urine into a 1.5 mL microvial.

-

Add 10 µL of the ISTD spiking solution (10 µg/mL) to each sample.

-

Add 1 mL of the ammonium acetate buffer (pH 6.5).

-

Add 5 µL of the β-glucuronidase enzyme solution.

-

Mix the sample thoroughly (e.g., vortex).

-

Incubate for three hours at 37°C to hydrolyze the conjugated MBT metabolites.

-

After incubation, the sample is ready for direct injection into the LC-MS/MS system.

LC-MS/MS Instrumental Analysis

This method utilizes a column-switching technique for online sample cleanup and enrichment, followed by analytical separation and detection by tandem mass spectrometry.

-

Online SPE: A short pre-concentration column is used for sample cleanup and enrichment.

-

Analytical Column: A C18 analytical column is used for chromatographic separation.

-

Mobile Phase A: 1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[6]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions

The following mass transitions should be monitored for the analyte and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Citation |

| 2-Mercaptobenzothiazole (MBT) | 167.9 | 135.1 | 124.2 | |

| 2-Benzothiazolethiol-d4 (ISTD) | 171.9 | 139.1 | 128.2 |

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the biomonitoring protocol described above.

Caption: Workflow for MBT quantification in urine using MBT-d4.

References

- 1. researchgate.net [researchgate.net]

- 2. LCMSMS - Different Precursor Ion but Same Product Ion? - Chromatography Forum [chromforum.org]

- 3. Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pqri.org [pqri.org]

- 5. Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Benzothiazolethiol-d4 material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety of 2-Benzothiazolethiol-d4

This technical guide provides a comprehensive overview of the material safety data for 2-Benzothiazolethiol-d4 (CAS 1346598-64-8). Given the limited availability of a detailed Safety Data Sheet (SDS) for the deuterated compound, this guide leverages data from its well-characterized non-deuterated analog, 2-Mercaptobenzothiazole (CAS 149-30-4), to infer potential hazards and safety precautions. This information is intended for researchers, scientists, and professionals in drug development who may be handling this compound.

Chemical and Physical Properties

2-Benzothiazolethiol-d4 is a deuterated form of 2-Mercaptobenzothiazole. The primary difference is the substitution of four hydrogen atoms on the benzene (B151609) ring with deuterium. While this substitution is not expected to significantly alter the chemical reactivity or toxicological profile, it does increase the molecular weight.

Table 1: Physical and Chemical Properties of 2-Benzothiazolethiol-d4 and 2-Mercaptobenzothiazole

| Property | 2-Benzothiazolethiol-d4 | 2-Mercaptobenzothiazole |

| CAS Number | 1346598-64-8[1][2] | 149-30-4[3][4] |

| Molecular Formula | C₇D₄HNS₂[1] | C₇H₅NS₂ |

| Molecular Weight | 171.28 g/mol [1][2] | 167.24 g/mol [5] |

| Appearance | Yellow to Orange Solid[2] | Pale yellow to gray powder[6] |

| Melting Point | Not available | 177 - 181 °C (351 - 358 °F) |

| Boiling Point | Not available | > 260 °C (> 500 °F) |

| Flash Point | Not available | 243 °C (469.4 °F)[4] |

| Autoignition Temperature | Not available | 465 °C (869 °F)[4] |

| Water Solubility | Not available | Low water solubility[4] |

| Log Pow | Not available | 2.42 |

Toxicological Data

Table 2: Acute Toxicity of 2-Mercaptobenzothiazole

| Route of Exposure | Species | Value | Reference |

| Oral | Rat | LD50: 3800 mg/kg[7] | [7] |

Hazard Identification and GHS Classification

Based on the data for 2-Mercaptobenzothiazole, 2-Benzothiazolethiol-d4 should be handled as a hazardous substance. The GHS classification for 2-Mercaptobenzothiazole is as follows:

-

Skin Sensitization: Category 1 (H317: May cause an allergic skin reaction)[3][5]

-

Hazardous to the aquatic environment, acute hazard: Category 1 (H400: Very toxic to aquatic life)[3]

-

Hazardous to the aquatic environment, chronic hazard: Category 1 (H410: Very toxic to aquatic life with long lasting effects)[3][5]

The following diagram illustrates the GHS hazard classification and the corresponding precautionary statements.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of 2-Mercaptobenzothiazole are not provided in the available SDS. The LD50 value is a standardized measure of acute toxicity, and the general methodology is described below.

Protocol: Acute Oral Toxicity (LD50)

-

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

-

Test Animals: Typically, rats or mice are used. A specified number of animals are used for each dose group.

-

Procedure:

-

The test substance is administered in graduated doses to several groups of experimental animals.

-

A control group receives a placebo.

-

The substance is typically administered by gavage.

-

Observations of effects and mortality are made over a specified period (e.g., 14 days).

-

-

Data Analysis: The LD50 is calculated statistically as the dose that is lethal to 50% of the test animal population.

Safe Handling and Emergency Procedures

Proper handling and emergency preparedness are crucial when working with potentially hazardous materials. The following workflow outlines the recommended procedures for handling 2-Benzothiazolethiol-d4.

First Aid Measures

-

After inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[8]

-

In case of skin contact: Wash off with soap and plenty of water.[4] If skin irritation or a rash occurs, get medical advice/attention.[4]

-

In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4]

-

If swallowed: Clean mouth with water.[4] Do NOT induce vomiting.[7] Seek medical attention.[4]

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[4]

-

Hazardous combustion products: In case of fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[4]

-

Protective equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[5] Avoid release to the environment.[5]

Disclaimer: This document is intended as a guide and is based on the available data for 2-Mercaptobenzothiazole. It is not a substitute for a formal Safety Data Sheet (SDS) for 2-Benzothiazolethiol-d4. Users should exercise caution and consult all available safety information before handling this compound.

References

The Solubility of 2-Benzothiazolethiol-d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Benzothiazolethiol-d4. Due to the limited availability of direct quantitative solubility data for the deuterated form, this document presents extensive data for its non-deuterated analogue, 2-Mercaptobenzothiazole (MBT). The solubility of the deuterated compound is expected to be very similar to its non-deuterated counterpart. This guide also details the experimental protocols for solubility determination and discusses the potential physicochemical impact of deuteration.

Core Concept: Solubility of 2-Benzothiazolethiol-d4

2-Benzothiazolethiol-d4 is a deuterated form of 2-Mercaptobenzothiazole, a compound widely used as a vulcanization accelerator in the rubber industry and as a fungicide. In research and development, particularly in pharmacokinetic and metabolic studies, the deuterated version serves as a valuable internal standard for analytical methods like mass spectrometry. Understanding its solubility is crucial for sample preparation, formulation, and conducting various in vitro and in vivo experiments.

While deuteration can subtly influence physicochemical properties such as solubility, the effect is often not substantial and difficult to predict without direct experimental evidence. Factors such as changes in crystal lattice energy can play a significant role. Therefore, the solubility data for 2-Mercaptobenzothiazole provides a strong and reliable reference point for 2-Benzothiazolethiol-d4.

Quantitative Solubility Data

The following tables summarize the mole fraction solubility of 2-Mercaptobenzothiazole (MBT) in eleven different organic solvents at various temperatures. The data is derived from a study by Zhang et al. (2017). The solvents are ordered from highest to lowest solubility at 298.15 K (25°C).

Table 1: Mole Fraction Solubility of 2-Mercaptobenzothiazole in Various Organic Solvents

| Temperature (K) | 2-Butanone | 1,4-Dioxane | Ethyl Acetate | n-Butanol | n-Propanol | i-Butanol | i-Propanol | Methanol (B129727) | Chloroform | Acetonitrile | Toluene |

| 273.15 | 0.0895 | 0.0768 | 0.0465 | 0.0332 | 0.0298 | 0.0254 | 0.0215 | 0.0185 | 0.0145 | 0.0121 | 0.0058 |

| 278.15 | 0.1032 | 0.0889 | 0.0548 | 0.0395 | 0.0356 | 0.0302 | 0.0256 | 0.0221 | 0.0175 | 0.0146 | 0.0071 |

| 283.15 | 0.1185 | 0.1026 | 0.0642 | 0.0468 | 0.0423 | 0.0358 | 0.0304 | 0.0263 | 0.0211 | 0.0176 | 0.0086 |

| 288.15 | 0.1356 | 0.1181 | 0.0749 | 0.0552 | 0.0501 | 0.0423 | 0.036 | 0.0312 | 0.0253 | 0.0212 | 0.0105 |

| 293.15 | 0.1548 | 0.1356 | 0.0871 | 0.0649 | 0.059 | 0.0498 | 0.0425 | 0.0369 | 0.0303 | 0.0255 | 0.0128 |

| 298.15 | 0.1764 | 0.1554 | 0.101 | 0.0762 | 0.0693 | 0.0585 | 0.05 | 0.0436 | 0.0362 | 0.0306 | 0.0155 |

| 303.15 | 0.2007 | 0.1778 | 0.1168 | 0.0891 | 0.0811 | 0.0685 | 0.0587 | 0.0514 | 0.0431 | 0.0367 | 0.0188 |

| 308.15 | 0.2281 | 0.2031 | 0.1348 | 0.104 | 0.0946 | 0.08 | 0.0687 | 0.0604 | 0.0511 | 0.0438 | 0.0228 |

| 313.15 | 0.2589 | 0.2317 | 0.1553 | 0.1211 | 0.1102 | 0.0931 | 0.0802 | 0.0708 | 0.0605 | 0.0522 | 0.0276 |

| 318.15 | 0.2936 | 0.264 | 0.1786 | 0.1408 | 0.1281 | 0.1082 | 0.0935 | 0.0828 | 0.0714 | 0.062 | 0.0333 |

Experimental Protocols

The solubility data presented above was determined using the isothermal dissolution equilibrium method.[1] This is a standard and reliable technique for measuring the solubility of a solid compound in a liquid solvent.

Isothermal Dissolution Equilibrium Method

-

Sample Preparation: An excess amount of the solid solute (2-Mercaptobenzothiazole) is added to a known volume of the organic solvent in a sealed container, such as a jacketed glass vessel.

-

Equilibration: The mixture is continuously stirred at a constant temperature to facilitate dissolution and allow the system to reach equilibrium. The temperature is controlled using a water bath. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time. This process is typically carried out for several hours.

-

Phase Separation: After reaching equilibrium, the stirring is stopped, and the suspension is allowed to stand for a period to allow the undissolved solid to settle.

-

Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm filter) to prevent any undissolved solid particles from being collected.

-

Concentration Analysis: The concentration of the solute in the collected sample is determined using a suitable analytical technique. For 2-Mercaptobenzothiazole, High-Performance Liquid Chromatography (HPLC) is an effective method.[1]

-

HPLC Conditions: A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water. Detection is performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

-

Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions of known concentrations.

-

-

Data Calculation: The mole fraction solubility is calculated from the measured concentration.

Mandatory Visualization

Caption: Experimental workflow for determining solubility.

The Impact of Deuteration on Solubility

The substitution of hydrogen with deuterium (B1214612) can lead to subtle changes in the physicochemical properties of a molecule. This is primarily due to the greater mass of deuterium, which results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. While the most pronounced effect is on the rates of chemical reactions (the kinetic isotope effect), there can also be minor "equilibrium" isotope effects on properties like solubility.

These effects on solubility are not straightforward to predict as they can be influenced by several factors:

-

Intermolecular Interactions: Deuteration can slightly alter the polarity and polarizability of a molecule, which in turn can affect its interactions with solvent molecules.

-

Crystal Lattice Energy: For solid solutes, the energy of the crystal lattice can be different for the deuterated and non-deuterated forms. A change in lattice energy can impact the energy required to dissolve the solid, thereby affecting its solubility.

In some cases, deuteration has been observed to increase aqueous solubility. For example, a study on the non-steroidal anti-inflammatory drug flurbiprofen (B1673479) found that its deuterated analog (flurbiprofen-d₈) had approximately double the aqueous solubility of the non-deuterated form. However, this is not a universal rule, and the effect can be minimal or even reversed in other compounds and solvent systems.

Given these considerations, the extensive solubility data for 2-Mercaptobenzothiazole serves as a highly relevant and practical guide for researchers working with 2-Benzothiazolethiol-d4. For applications requiring highly precise solubility values, direct experimental determination using the protocols outlined in this guide is recommended.

References

An In-depth Technical Guide on the Tautomeric Forms of 2-Mercaptobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptobenzothiazole (2-MBT) is a versatile heterocyclic compound with wide-ranging applications, from a vulcanization accelerator in the rubber industry to a corrosion inhibitor and a scaffold in medicinal chemistry. The reactivity and biological activity of 2-MBT are intrinsically linked to its molecular structure, which is characterized by the existence of two tautomeric forms: the thiol form and the thione form. Understanding the equilibrium between these tautomers is crucial for predicting the compound's behavior in different chemical and biological environments and for designing novel derivatives with enhanced properties. This technical guide provides a comprehensive overview of the tautomerism of 2-MBT, supported by quantitative data, detailed experimental protocols, and logical diagrams.

Tautomeric Forms of 2-Mercaptobenzothiazole

2-Mercaptobenzothiazole exists in a tautomeric equilibrium between the thiol and thione forms. The thiol form possesses an exocyclic sulfur atom bonded to a hydrogen atom (S-H), while the thione form, more accurately named 1,3-benzothiazole-2(3H)-thione, features a carbon-sulfur double bond (C=S) and a protonated nitrogen atom within the heterocyclic ring.[1][2]

Extensive experimental and theoretical studies have demonstrated that the thione tautomer is the predominant and more stable form in the solid state, in the gas phase, and in various solutions.[1][2][3]

Data Presentation

Table 1: Calculated Relative Energies of 2-Mercaptobenzothiazole Tautomers

Computational studies employing Density Functional Theory (DFT) have been instrumental in quantifying the relative stabilities of the 2-MBT tautomers. The thione form is consistently shown to be energetically more favorable.

| Tautomer | Computational Method | Basis Set | Relative Energy (kJ/mol) | Reference |

| Thiol | MP2(Full) | 6-31G(3df,2p) | 20.1 | [3] |

| Thione | MP2(Full) | 6-31G(3df,2p) | 0 | [3] |

| Thiol | M06-2X | 6-31++G(d,p) | - | [4] |

| Thione | M06-2X | 6-31++G(d,p) | Lower Gibbs Free Energy | [4] |

Table 2: Influence of Solvent on Tautomeric Equilibrium

While the thione form is generally dominant, the polarity of the solvent can influence the tautomeric equilibrium. However, even in various solvents, the thione form remains the major species.

| Solvent | Tautomeric Form Predominance | Method of Determination | Reference |

| Water | Thione | Experimental & Computational | [3] |

| Chloroform | Thione | NMR Spectroscopy | [5] |

| Dimethyl sulfoxide (B87167) (DMSO) | Thione | NMR Spectroscopy | [3] |

| Carbon tetrachloride (CCl4) | Thione | Infrared Spectroscopy | [3] |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the tautomeric form of 2-MBT in solution. The chemical shifts of the carbon and proton atoms are distinct for each tautomer.

Objective: To identify the predominant tautomeric form of 2-MBT in a given solvent.

Methodology:

-

Sample Preparation: Dissolve a known concentration of 2-MBT in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Ascend III 400 MHz or equivalent) is used.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

The N-H proton of the thione tautomer typically appears as a broad singlet at a downfield chemical shift (around 13.7 ppm in DMSO-d₆).[3] The S-H proton of the thiol form would be expected at a different chemical shift.

-

-

¹³C NMR Acquisition:

-

Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations. The overwhelming evidence from numerous studies shows the practical absence of signals for the thiol form, confirming the predominance of the thione tautomer.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule and can be used to distinguish between the thiol and thione tautomers.

Objective: To identify the characteristic vibrational bands of the predominant tautomer of 2-MBT.

Methodology:

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet by mixing a small amount of solid 2-MBT with dry KBr powder and pressing it into a transparent disk.

-

Solution: Dissolve 2-MBT in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄).

-

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Average 16-32 scans to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the pure solvent or KBr pellet for subtraction.

-

-

Data Analysis:

-

Thione Form: Look for the characteristic C=S stretching vibration, which is typically observed in the region of 1300-1100 cm⁻¹. The N-H stretching vibration appears as a broad band in the 3400-3200 cm⁻¹ region.

-

Thiol Form: The S-H stretching vibration would be expected around 2600-2550 cm⁻¹, and the C=N stretching vibration would appear in the 1690-1640 cm⁻¹ region. Experimental spectra of 2-MBT are dominated by the vibrational modes of the thione tautomer.[6][7]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic structure of molecules and can be used to study the tautomeric equilibrium, particularly its dependence on pH.

Objective: To investigate the electronic absorption properties of 2-MBT and their variation with pH.

Methodology:

-

Sample Preparation: Prepare a stock solution of 2-MBT in a suitable solvent (e.g., water or ethanol). Prepare a series of solutions with varying pH values using appropriate buffer solutions.[8][9]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record the absorption spectra over a relevant wavelength range (e.g., 200-400 nm).

-

Use the corresponding buffer solution as a blank.

-

-

Data Analysis:

-

The thione form of 2-MBT typically exhibits two main absorption bands.[8]

-

Changes in the absorption maxima and molar absorptivity with pH can be used to study the deprotonation of the N-H group and infer the stability of the thione form across a wide pH range.

-

Computational Chemistry (Density Functional Theory)

DFT calculations are a powerful tool for predicting the relative stabilities and spectroscopic properties of tautomers.

Objective: To calculate the optimized geometries, relative energies, and theoretical vibrational and NMR spectra of the 2-MBT tautomers.

Methodology:

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Model Building: Construct the 3D structures of both the thiol and thione tautomers.

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimization for both tautomers using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31+G(d), 6-311++G(d,p)).[4][6]

-

Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain theoretical vibrational spectra.

-

-

Energy Calculation: Calculate the electronic and Gibbs free energies of the optimized structures to determine their relative stabilities.

-

Spectroscopic Prediction:

-

Simulate the IR and NMR spectra based on the optimized geometries and calculated vibrational frequencies and shielding tensors.

-

Compare the theoretical spectra with experimental data to validate the computational model and confirm the identity of the predominant tautomer.

-

Mandatory Visualization

Caption: Tautomeric equilibrium of 2-Mercaptobenzothiazole.

Caption: Workflow for characterizing 2-MBT tautomers.

Conclusion

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. hereon.de [hereon.de]

- 9. asianpubs.org [asianpubs.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal applications of deuterated benzothiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and diagnostic imaging. The strategic replacement of hydrogen with deuterium (B1214612) atoms in the benzothiazole (B30560) scaffold offers a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide delves into the core applications of these compounds, including their use as metabolically stabilized therapeutic agents and as probes for positron emission tomography (PET) imaging. Detailed experimental protocols for synthesis, in vitro metabolic stability assessment, and amyloid-beta binding assays are provided, alongside quantitative data and visualizations of relevant biological pathways to facilitate a deeper understanding and practical application of this technology.

Introduction: The Deuterium Switch in Benzothiazole Chemistry

The benzothiazole core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide range of pharmacologically active compounds.[1][2][3] These include drugs like Riluzole (B1680632), used in the treatment of amyotrophic lateral sclerosis (ALS), and various kinase inhibitors investigated for oncology applications.[2][4] Deuteration, the selective replacement of hydrogen (¹H) with its stable, heavier isotope deuterium (²H or D), has emerged as a valuable strategy in drug discovery to enhance the therapeutic profile of drug candidates.[5][6][7] This "deuterium switch" leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic processes that involve the cleavage of this bond.[5] This can lead to improved metabolic stability, increased half-life, and potentially reduced dosing frequency or toxic metabolite formation.[6][7]

This guide will explore the primary applications of deuterated benzothiazoles, focusing on two key areas:

-

Therapeutic Applications: Enhancing the pharmacokinetic profiles of benzothiazole-based drugs.

-

Diagnostic Applications: Developing novel radiotracers for Positron Emission Tomography (PET) imaging of neurodegenerative diseases.

Therapeutic Applications: Enhancing Metabolic Stability

A primary driver for the deuteration of benzothiazole-based therapeutics is the improvement of their metabolic stability. Many benzothiazole compounds are metabolized by cytochrome P450 (CYP) enzymes in the liver, which often involves the oxidation of C-H bonds.[8] By replacing these metabolically labile hydrogens with deuterium, the rate of metabolism can be significantly reduced.

Deuterated Kinase Inhibitors

Table 1: In Vitro Metabolic Stability of a Benzothiazole-Based p38α MAPK Inhibitor (Illustrative Data)

| Compound | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Non-deuterated Benzothiazole Inhibitor | 15 | 46.2 |

| Deuterated Benzothiazole Inhibitor | 45 | 15.4 |

This is illustrative data based on the established principles of the kinetic isotope effect and is intended to demonstrate the potential impact of deuteration.

Deuterated Riluzole and Analogs

Riluzole, a 2-aminobenzothiazole (B30445) derivative, is the first approved treatment for ALS.[2] Its mechanism of action is multifactorial, involving the inhibition of glutamate (B1630785) release and blockade of voltage-gated sodium channels.[4] While preclinical data on deuterated riluzole is limited in publicly accessible literature, the rationale for its development is to improve upon the pharmacokinetic variability observed with the parent drug.

Diagnostic Applications: Probes for PET Imaging

Deuterated benzothiazoles also play a crucial role in the development of radiotracers for PET imaging, particularly for neurodegenerative diseases like Alzheimer's disease (AD).[14][15] Thioflavin T, a benzothiazole derivative, is a fluorescent dye widely used for staining amyloid-beta (Aβ) plaques, a hallmark of AD.[16][17][18] However, its charged nature limits its ability to cross the blood-brain barrier (BBB).

Deuterated Thioflavin T Analogs for Amyloid Imaging

To overcome the limitations of Thioflavin T, uncharged and more lipophilic analogs have been developed. Deuteration of these analogs can further enhance their properties as PET tracers. While direct comparative binding affinity data for a deuterated versus non-deuterated Thioflavin T analog is not extensively published, the focus has been on improving brain uptake and clearance. The binding affinity of a representative uncharged Thioflavin T analog, BTA-1, to Aβ fibrils is significantly higher than that of Thioflavin T.

Table 2: Binding Affinities of Thioflavin T and an Uncharged Analog to Aβ Fibrils

| Compound | Binding Affinity (Ki) to Aβ(1-40) Fibrils (nM) |

| Thioflavin T | 890 |

| BTA-1 (Uncharged Analog) | 20.2 |

Radiolabeling these deuterated analogs with positron-emitting isotopes, such as Carbon-11 (¹¹C), allows for the in vivo visualization and quantification of Aβ plaques in the brain.[19][20][21]

Experimental Protocols

Synthesis of a Deuterated 2-Aryl-Benzothiazole (General Procedure)

This protocol describes a general method for the synthesis of 2-aryl-benzothiazoles, which can be adapted for the synthesis of deuterated analogs by using a deuterated starting material.[22][23]

Reaction Scheme:

Materials:

-

Deuterated 2-aminothiophenol (B119425)

-

Substituted aryl-aldehyde

-

Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) (catalyst)

-

Hydrogen Peroxide (H₂O₂) (oxidant)

Procedure:

-

In a round-bottom flask, combine the deuterated 2-aminothiophenol (1 mmol) and the aryl-aldehyde (1 mmol).

-

Add hydrogen peroxide (4 mmol) to the mixture.

-

Add a catalytic amount of ceric ammonium nitrate (0.1 mmol).

-

Stir the reaction mixture at 50°C under solvent-free conditions.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired deuterated 2-aryl-benzothiazole.[22]

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of a deuterated benzothiazole compared to its non-deuterated counterpart.[13][24][25][26][27]

Materials:

-

Pooled human liver microsomes (HLM)

-

Test compounds (deuterated and non-deuterated benzothiazoles)

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Acetonitrile (B52724) with an internal standard for quenching

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

-

Prepare the incubation mixture containing human liver microsomes (final concentration ~0.5 mg/mL) in phosphate buffer.

-

Pre-warm the incubation mixture and the NADPH regenerating system to 37°C.

-

Initiate the reaction by adding the test compound (final concentration ~1 µM) to the incubation mixture, followed by the addition of the NADPH regenerating system.

-

Incubate the reaction at 37°C with shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.[25]

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

Thioflavin T Amyloid-Beta Binding Assay

This protocol describes a common method to assess the binding of benzothiazole derivatives to amyloid-beta fibrils.

Materials:

-

Synthetic amyloid-beta (Aβ) peptide (e.g., Aβ1-40 or Aβ1-42)

-

Thioflavin T or its deuterated analog

-

Phosphate buffer (pH 7.4)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the Aβ peptide in a suitable solvent and allow it to aggregate into fibrils.

-

Prepare a stock solution of Thioflavin T or the test compound.

-

In a 96-well black microplate, add the pre-aggregated Aβ fibrils to the wells.

-

Add varying concentrations of the Thioflavin T analog to the wells containing the Aβ fibrils.

-

Incubate the plate at room temperature for a set period to allow for binding equilibrium to be reached.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~440 nm excitation and ~490 nm emission for Thioflavin T).[16]

-

Determine the binding affinity (Kd) by plotting the fluorescence intensity as a function of the compound concentration and fitting the data to a suitable binding model.

Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway and Inhibition by Benzothiazoles

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a critical role in cellular responses to stress and inflammation.[9][12] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Certain benzothiazole derivatives have been identified as potent inhibitors of p38α MAPK.[10][11]

Caption: p38 MAPK signaling pathway and its inhibition by deuterated benzothiazoles.

Experimental Workflow for Deuterated Benzothiazole Development

The development of a deuterated benzothiazole therapeutic involves a systematic workflow from initial design to preclinical evaluation.

Caption: A typical experimental workflow for the development of deuterated benzothiazoles.

Conclusion

Deuterated benzothiazoles represent a promising class of molecules with significant potential in both therapeutic and diagnostic applications. The ability to fine-tune the metabolic properties of benzothiazole-based drugs through deuteration offers a valuable tool for medicinal chemists to develop safer and more effective treatments. In the realm of diagnostics, deuterated benzothiazole analogs are poised to play a crucial role in the development of next-generation PET imaging agents for the early detection and monitoring of neurodegenerative diseases. This guide provides a foundational understanding and practical methodologies to aid researchers and drug development professionals in harnessing the potential of deuterated benzothiazoles.

References

- 1. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of radioiodinated benzoxazole and benzothiazole derivatives for imaging myelin in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sddn.es [sddn.es]

- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Riluzole prodrugs for melanoma and ALS: design, synthesis, and in vitro metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzothiazole based inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and evaluation of 11C-labeled imidazo[2,1-b]benzothiazoles (IBTs) as PET tracers for imaging β-amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Emerging PET Radiotracers and Targets for Imaging of Neuroinflammation in Neurodegenerative Diseases: Outlook Beyond TSPO - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Uncharged thioflavin-T derivatives bind to amyloid-beta protein with high affinity and readily enter the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Binding mode of Thioflavin T and other molecular probes in the context of amyloid fibrils—current status - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Automated Synthesis of [11C]PiB via [11CH3OTf]-as Methylating Agent for PET Imaging of β-Amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis optimization of 2-(4-N-[11C]methylaminophenyl)-6-hydroxybenzothiazole ([11C]PIB), β-amyloid PET imaging tracer for Alzheimer's disease diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and evaluation of novel benzothiazole derivatives based on the bithiophene structure as potential radiotracers for beta-amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 25. merckmillipore.com [merckmillipore.com]

- 26. mercell.com [mercell.com]

- 27. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

storage and stability recommendations for 2-Benzothiazolethiol-d4

An In-depth Technical Guide to the Storage and Stability of 2-Benzothiazolethiol-d4

For researchers, scientists, and professionals in drug development, the proper handling and storage of isotopically labeled compounds like 2-Benzothiazolethiol-d4 are paramount to ensure experimental integrity and reproducibility. This guide provides a comprehensive overview of the recommended storage conditions, stability profile, and handling procedures for 2-Benzothiazolethiol-d4, based on available technical data.

Storage Recommendations

The long-term stability of 2-Benzothiazolethiol-d4 is critically dependent on the storage temperature and conditions. For optimal preservation of its chemical and isotopic purity, the following conditions are recommended:

Table 1: Recommended Storage Conditions for 2-Benzothiazolethiol-d4

| Form | Storage Temperature | Duration | Additional Conditions |

| Solid (Neat/Powder) | -20°C[1][2] | 3 years[2] | Keep container tightly closed in a dry, cool, and well-ventilated place.[3][4][5] Protect from light and moisture.[6] |

| 4°C | 2 years[2] | ||

| In Solvent | -80°C | 6 months[2] | |

| -20°C | 1 month[2] |

It is important to note that while the compound may be shipped at ambient room temperature, this is only for short durations, and it should be transferred to the recommended storage conditions upon receipt.[2][6]

Chemical Stability

2-Benzothiazolethiol-d4 is a stable compound under standard ambient conditions.[5] However, certain factors can influence its stability and lead to degradation.

Key Stability Considerations:

-

Oxidation: The compound is susceptible to oxidation, particularly by strong oxidizing agents and ozone.[3][7]

-

Aqueous Solutions: The stability of 2-Benzothiazolethiol-d4 in aqueous solutions can be affected by the presence of iron ions. In acidic solutions containing iron ions, it can be reduced to benzothiazole (B30560).[7]

-

Photodegradation: Exposure to light can induce photodegradation. The primary degradation products of the non-deuterated form, 2-mercaptobenzothiazole, are benzothiazole and 2-benzothiazolesulfonic acid.[8]

-

Incompatible Materials: Contact with strong oxidizing agents should be avoided.[3]

Handling and Safety

As with any laboratory chemical, proper handling procedures are essential to ensure user safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling 2-Benzothiazolethiol-d4.[3][9]

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[3][9]

-

Container Integrity: Keep the container tightly closed when not in use to prevent contamination and exposure to moisture and air.[3][4]

Experimental Protocols

-

Sample Preparation: Prepare solutions of 2-Benzothiazolethiol-d4 in the desired solvent at a known concentration.

-

Storage Conditions: Aliquot the samples and store them under various conditions (e.g., different temperatures, light exposures, and in the presence of other relevant substances).

-

Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

-

Analysis: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the purity and concentration of 2-Benzothiazolethiol-d4 and to identify any potential degradation products.

-

Data Evaluation: Plot the concentration of 2-Benzothiazolethiol-d4 versus time for each storage condition to determine the degradation rate.

Visualization of Storage and Handling Workflow

The following diagram illustrates the recommended workflow for the storage and handling of 2-Benzothiazolethiol-d4.

Caption: Workflow for proper storage and handling of 2-Benzothiazolethiol-d4.

References

- 1. 2-Benzothiazolethiol-d4 | LGC Standards [lgcstandards.com]

- 2. 2-Benzothiazolethiol-d4 | Isotope-Labeled Compounds | 1346598-64-8 | Invivochem [invivochem.com]

- 3. fishersci.com [fishersci.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. atamankimya.com [atamankimya.com]

- 6. clinivex.com [clinivex.com]

- 7. www2.mst.dk [www2.mst.dk]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: High-Throughput Analysis of 2-Mercaptobenzothiazole in Human Urine by LC-MS/MS Using a Deuterated Internal Standard

Introduction